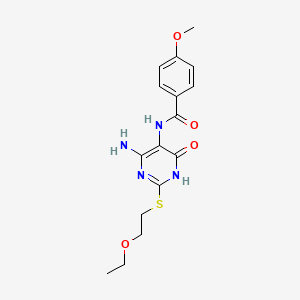

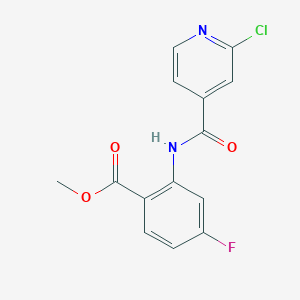

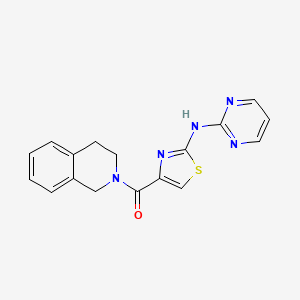

N-(4-amino-2-((2-ethoxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a pyrimidine ring structure, given the presence of a 1,6-dihydropyrimidin-5-yl group . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrimidines, for example, can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, pyrimidines are generally soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Antimicrobial Activity Research has demonstrated the synthesis of derivatives related to the queried compound, showing significant antimicrobial activity. One study focused on the synthesis and antimicrobial screening of derivatives incorporating thiazole rings, revealing their potential in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). These derivatives were tested against various strains of bacteria and fungi, indicating a promising direction for therapeutic intervention.

Anti-Inflammatory and Analgesic Agents Another segment of research concentrated on novel compounds derived from visnaginone and khellinone, assessing their analgesic and anti-inflammatory activities. This study found that certain derivatives exhibited significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents for related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Potential Investigations into the anticancer potential of related compounds have also been conducted. For instance, one study discovered a kinesin spindle protein inhibitor with both excellent biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment (Theoclitou et al., 2011). This compound demonstrated notable in vivo efficacy and a favorable pharmacokinetic profile, underscoring its potential as a clinical candidate.

Antioxidant Properties Amino-substituted benzamide derivatives have been evaluated for their antioxidant capacity, revealing that certain derivatives exhibit improved antioxidative properties compared to reference molecules. This suggests the benzamide scaffold's potential for further optimization to design potent antioxidants (Perin et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[4-amino-2-(2-ethoxyethylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-3-24-8-9-25-16-19-13(17)12(15(22)20-16)18-14(21)10-4-6-11(23-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,18,21)(H3,17,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSUUUZAFTZBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)

![Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2738869.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)

![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738889.png)